5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

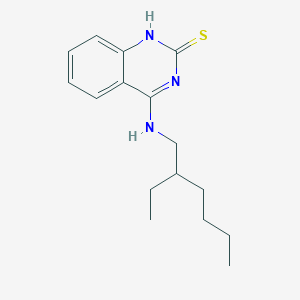

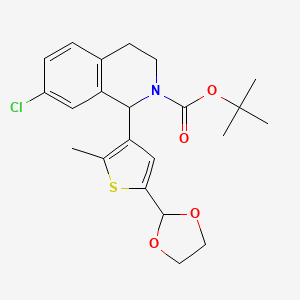

The compound “5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms. The 3-methoxyphenyl group is a common substituent in organic chemistry, known for its contribution to the pharmacological properties of various drugs .

Molecular Structure Analysis

The molecular structure of this compound would consist of a triazole ring substituted with a methyl group at the 4-position, a thiol group at the 3-position, and a 3-methoxyphenyl group at the 5-position .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation and N-arylation, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the thiol group could contribute to its reactivity, while the methoxyphenyl group could influence its solubility and stability .Applications De Recherche Scientifique

Corrosion Inhibition

One of the applications of triazole derivatives, including compounds structurally similar to 5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, is in the field of corrosion inhibition. These compounds have been investigated for their effectiveness in protecting metals against corrosion, particularly in acidic environments. Their efficiency as corrosion inhibitors is attributed to their ability to form protective layers on metal surfaces, which reduce the rate of metal dissolution and corrosion. For instance, studies on benzimidazole derivatives incorporating triazole thiol functionalities have demonstrated significant corrosion inhibition properties on mild steel in hydrochloric acid solution (Yadav et al., 2013).

Antimicrobial and Anti-inflammatory Properties

Research has also focused on the antimicrobial and anti-inflammatory properties of triazole derivatives. These compounds exhibit a broad spectrum of biological activities, including potential anti-inflammatory and antimicrobial effects. For example, the synthesis of new triazole derivatives has shown promising results in exhibiting anti-inflammatory activity (Labanauskas et al., 2004). Additionally, some triazole compounds have demonstrated good to moderate antimicrobial activities against various microorganisms, highlighting their potential as leads for the development of new antimicrobial agents (Bektaş et al., 2007).

Antiproliferative Activity

Compounds related to 5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol have been synthesized and tested for their antiproliferative activities. These studies are part of ongoing efforts to discover new therapeutic agents for cancer treatment. Some derivatives have shown promising antiproliferative effects, indicating their potential utility in cancer research and therapy (Narayana et al., 2010).

Cholinesterase Inhibition

Furthermore, the exploration of triazole derivatives for their cholinesterase inhibitory activity represents another significant area of research. These studies are crucial for the development of new treatments for neurodegenerative diseases such as Alzheimer's. Compounds with cholinesterase inhibitory properties could potentially enhance cognitive functions by increasing the levels of acetylcholine in the brain. A study involving S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols has highlighted their excellent cholinesterase inhibitory potential, underscoring the importance of triazole derivatives in medicinal chemistry (Arfan et al., 2018).

Mécanisme D'action

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)7-4-3-5-8(6-7)14-2/h3-6H,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXVLUDEUQOVMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2808773.png)

![2-Chloro-1-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2808776.png)

![Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2808784.png)

![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2808785.png)

![2-(9-bromo-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2808786.png)

![2-Chloro-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2808787.png)

![2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2808789.png)